H-D-Thr(tbu)-OH
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Overview
Description
H-D-Threonine(t-butyl)-OH: is a derivative of threonine, an essential amino acid. The compound is characterized by the presence of a t-butyl group attached to the hydroxyl group of threonine. This modification enhances the stability and solubility of the compound, making it useful in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Threonine(t-butyl)-OH typically involves the protection of the hydroxyl group of threonine with a t-butyl group. This can be achieved through the reaction of threonine with t-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the t-butyl group.
Industrial Production Methods: In an industrial setting, the production of H-D-Threonine(t-butyl)-OH involves large-scale synthesis using automated reactors. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: H-D-Threonine(t-butyl)-OH can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form threonine by removing the t-butyl group.
Substitution: The t-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of threonine ketone derivatives.
Reduction: Formation of threonine.
Substitution: Formation of threonine derivatives with various functional groups.
Scientific Research Applications
Chemistry: H-D-Threonine(t-butyl)-OH is used as a building block in peptide synthesis. Its stability and solubility make it an ideal candidate for the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of protein structure and function. It serves as a model compound for understanding the role of threonine in protein folding and stability.
Medicine: H-D-Threonine(t-butyl)-OH is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists. Its stability and solubility enhance the bioavailability of these drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
H-D-Threonine(t-butyl)-OH exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The t-butyl group enhances the binding affinity of the compound to these targets, thereby modulating their activity. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in metabolic pathways.
Comparison with Similar Compounds
H-D-Serine(t-butyl)-OH: Similar to H-D-Threonine(t-butyl)-OH but with a serine backbone.
H-D-Valine(t-butyl)-OH: Contains a valine backbone instead of threonine.
H-D-Leucine(t-butyl)-OH: Contains a leucine backbone.
Uniqueness: H-D-Threonine(t-butyl)-OH is unique due to the presence of both a hydroxyl group and a t-butyl group on the threonine backbone. This combination provides a balance of stability and reactivity, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
(2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJINEMBBQVPGY-NTSWFWBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628429 |
Source
|
Record name | O-tert-Butyl-D-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201274-81-9 |
Source
|
Record name | O-tert-Butyl-D-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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